molecular formula C9H8N4 B2561586 2-Amino-6-(4-pyridyl)pyrazine CAS No. 1159814-77-3

2-Amino-6-(4-pyridyl)pyrazine

Cat. No.: B2561586
CAS No.: 1159814-77-3
M. Wt: 172.191
InChI Key: IYCJAYLFLSRCSA-UHFFFAOYSA-N
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Description

2-Amino-6-(4-pyridyl)pyrazine is a heterocyclic compound containing nitrogen atoms in its structure. It is a derivative of pyrazine, which is known for its applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both amino and pyridyl groups in its structure makes it a versatile compound with potential biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(4-pyridyl)pyrazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-diaminopyridine with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst can yield this compound. Another method involves the use of Suzuki-Miyaura coupling reactions, where boron reagents are employed to facilitate the formation of the desired pyrazine derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(4-pyridyl)pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its chemical properties.

    Substitution: The amino and pyridyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce halogenated pyrazines.

Scientific Research Applications

2-Amino-6-(4-pyridyl)pyrazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-(4-pyridyl)pyrazine is unique due to the presence of both amino and pyridyl groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

6-pyridin-4-ylpyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c10-9-6-12-5-8(13-9)7-1-3-11-4-2-7/h1-6H,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCJAYLFLSRCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CN=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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